molecular formula C18H21N5O4S2 B2997493 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171194-14-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2997493
CAS RN: 1171194-14-1
M. Wt: 435.52
InChI Key: OTUGGHXSROFRJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a piperazine ring, a methoxy group, a methylsulfonyl group, and a methanone group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the different rings and functional groups would give the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups it contains. For example, the pyrazole ring might be involved in nucleophilic substitution reactions, while the piperazine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the different functional groups might affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Molecular Interaction and Binding Studies

Research on compounds structurally similar to the specified molecule, especially those involving pyrazole and piperazine structures, often focuses on their molecular interaction and binding properties. For instance, studies on cannabinoid receptor antagonists explore how variations in molecular structure, such as different substituents on the pyrazole ring, affect binding affinity and activity at receptor sites (Shim et al., 2002). This type of research is crucial for drug design, allowing scientists to tailor molecules for specific therapeutic targets.

Antimicrobial Activity

Another area of research for similar compounds involves evaluating their antimicrobial properties. For example, studies on new pyridine derivatives and their antimicrobial activity highlight how structural modifications can lead to variable and modest activity against bacteria and fungi (Patel et al., 2011). This suggests potential applications of the specified compound in developing new antimicrobial agents, provided its structure can be optimized for such activity.

Synthesis and Biological Screening

The synthesis of novel heterocyclic compounds, including those with pyrazole and benzoxazole structures, often aims at evaluating their biological activities. Compounds have been synthesized and characterized, followed by screening for antibacterial and other biological activities (Landage et al., 2019). Such studies underscore the importance of synthetic chemistry in discovering new therapeutic agents and could inform the potential research applications of the compound .

Anti-mycobacterial Chemotypes

Research identifying new chemotypes for anti-mycobacterial activity points to the significance of structural diversity in combating tuberculosis and related diseases. Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have shown promise in this regard, with some exhibiting potent anti-mycobacterial potential (Pancholia et al., 2016). This suggests that the specified compound might also be explored for its potential in treating mycobacterial infections.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. The specific hazards would be determined through safety testing .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it’s being studied as a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S2/c1-21-11-13(16(20-21)27-2)17(24)22-6-8-23(9-7-22)18-19-14-5-4-12(29(3,25)26)10-15(14)28-18/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUGGHXSROFRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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